4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Medicinal Chemistry Drug Metabolism Pharmacokinetics

4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (CAS 1308277-63-5) is a research chemical with the molecular formula C12H12ClNO4 and a molecular weight of 269.68 g/mol. It is characterized by a 3-chlorobenzoic acid core, a flexible 2-oxoethoxy linker, and a terminal azetidine ring.

Molecular Formula C12H12ClNO4
Molecular Weight 269.68 g/mol
Cat. No. B7870704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid
Molecular FormulaC12H12ClNO4
Molecular Weight269.68 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)COC2=C(C=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C12H12ClNO4/c13-9-6-8(12(16)17)2-3-10(9)18-7-11(15)14-4-1-5-14/h2-3,6H,1,4-5,7H2,(H,16,17)
InChIKeyWWMFHXTZBJPBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (CAS 1308277-63-5): A Specialized Building Block


4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (CAS 1308277-63-5) is a research chemical with the molecular formula C12H12ClNO4 and a molecular weight of 269.68 g/mol . It is characterized by a 3-chlorobenzoic acid core, a flexible 2-oxoethoxy linker, and a terminal azetidine ring . Currently, its primary documentation exists within chemical vendor catalogs and databases, where it is listed as a specialty building block for organic synthesis and medicinal chemistry research . There are no identified publications detailing its specific biological activity or target engagement.

Why Generic Analogs Cannot Simply Substitute for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid


Generic substitution with simpler benzoic acid derivatives or alternative heterocyclic amines is not advisable for research applications requiring a specific molecular geometry and property profile. The combination of a chloro substituent, an oxoethoxy linker, and an azetidine ring creates a unique structural topology distinct from common analogs like 4-(piperidin-1-yl)benzoic acid or unsubstituted 4-(2-(azetidin-1-yl)-2-oxoethoxy)benzoic acid. Literature on related series demonstrates that replacing an azetidine ring with a piperidine or pyrrolidine ring can significantly alter metabolic stability, lipophilicity, and basicity [1], while the chloro substituent can influence target binding and physicochemical properties [2]. Therefore, the specific combination of these features in 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid results in a distinct chemical entity whose properties cannot be reliably extrapolated from simpler or structurally divergent analogs.

Quantitative Evidence Guide for Differentiating 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid from Common Analogs


Evidence 1: Improved Metabolic Stability of Azetidine-Containing Scaffolds vs. Piperidine Analogs

Literature on related series demonstrates that replacing a piperidine ring with an azetidine ring is a validated strategy to lower intrinsic clearance in human liver microsomes, thereby improving metabolic stability [1]. While this specific compound has not been profiled, the class-level inference is that the azetidine-containing 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid would exhibit lower intrinsic clearance than a hypothetical piperidine analog (e.g., 4-(2-(Piperidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid).

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Evidence 2: Unique Physicochemical Profile Derived from the Oxoethoxy-Azetidine Motif

The combination of the azetidine ring and the oxoethoxy linker in this compound provides a unique spatial arrangement and electronic profile compared to simpler or more rigid analogs. A comprehensive study on saturated heterocyclic amines shows that azetidines possess distinct pKa, LogP, and conformational properties compared to their pyrrolidine and piperidine counterparts [1]. The oxoethoxy linker further extends the structure and adds polarity, differentiating it from direct azetidine-benzoic acid conjugates like 4-(Azetidin-1-yl)benzoic acid .

Medicinal Chemistry Property-Based Drug Design Physicochemical Properties

Recommended Application Scenarios for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid Based on Class-Level Evidence


Metabolic Stability-Focused Lead Optimization Programs

This compound is most appropriately procured for use as a specialized building block in medicinal chemistry campaigns where improving metabolic stability is a primary goal. As demonstrated in related series, replacing common piperidine moieties with an azetidine ring is a proven tactic to reduce intrinsic clearance in human liver microsomes . This makes the compound a relevant candidate for synthesizing analogs of existing leads that suffer from high metabolic turnover. The presence of the carboxylic acid group also provides a convenient handle for further derivatization or conjugation.

Exploration of Novel Chemical Space in Targeted Library Synthesis

The unique combination of an azetidine ring, an oxoethoxy linker, and a chloro-substituted benzoic acid core offers a distinct pharmacophore geometry not found in common commercial libraries . This compound is suitable for diversifying screening collections aimed at challenging or novel biological targets. The chloro substituent is a known privileged substructure that can enhance binding affinity and selectivity in target classes such as kinases and GPCRs [1], making this compound a strategic choice for hit-finding and lead-generation activities.

Synthesis of Advanced Intermediates for Complex Molecule Construction

The compound's carboxylic acid and potentially reactive chloro and oxoethoxy groups make it a versatile intermediate for constructing more complex molecular architectures. Its primary use case is in the synthesis of novel analogs where the precise spatial orientation provided by the oxoethoxy-azetidine motif is required. This compound is not a drop-in replacement for simpler benzoic acids but is rather a component for bespoke synthesis where its unique structural features are needed to achieve a specific molecular design .

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